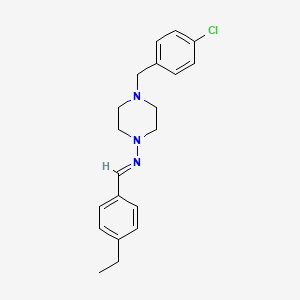
2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H18ClNO4 and its molecular weight is 335.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.0924357 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chloroacetamide Herbicides and Environmental Impact
Chloroacetamides, such as alachlor and metazachlor, are selective herbicides used to control weeds in various crops. Research on these compounds focuses on their environmental impact, mode of action, and degradation pathways. For instance, studies have explored chloroacetamide inhibition of fatty acid synthesis in algae, highlighting the environmental implications of herbicide runoff into aquatic ecosystems (Weisshaar & Böger, 1989).
Synthesis and Characterization of Chlorophenoxy Compounds
Research on the synthesis of chlorophenoxy compounds, including those related to 2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide, has been conducted to develop new chemical entities with potential applications in medicine and agriculture. For example, the synthesis of 4-Choloro-2-hydroxyacetophenone from 3-aminophenol involves steps that might be similar to those used for the synthesis of the specified compound (Teng Da-wei, 2011).
Potential Therapeutic Applications
Studies have explored the therapeutic potential of chlorophenoxy and chloroacetamide derivatives, including anticancer, anti-inflammatory, and analgesic activities. Compounds with halogen substitutions on the aromatic ring, similar in structure to the specified compound, have shown promising biological activities (Rani et al., 2014).
Safety and Toxicological Studies
Investigations into the safety profiles and toxicological impacts of chlorophenoxy herbicides and related compounds, including potential carcinogenic outcomes from exposure, have been conducted. These studies provide insights into the environmental and health safety considerations necessary for handling and applying such chemicals (Stackelberg, 2013).
Antimicrobial Properties
Research on derivatives of chloroacetamide and chlorophenoxy compounds has also revealed antimicrobial properties, making them candidates for the development of new antimicrobial agents. The synthesis and evaluation of such compounds for antibacterial and antifungal activities are areas of active investigation (Fuloria et al., 2009).
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-11-8-13(4-6-14(11)18)23-10-17(20)19-15-7-5-12(21-2)9-16(15)22-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYNQMDXYQHYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-chlorophenyl)ethyl]-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5536140.png)
![N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline](/img/structure/B5536146.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5536151.png)

![METHYL 2-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE](/img/structure/B5536168.png)
![7-Bicyclo[4.1.0]heptanyl(2,3-dihydroindol-1-yl)methanone](/img/structure/B5536173.png)

![2-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5536190.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5536195.png)

![5-butyl-2-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536235.png)


![4-(methoxymethyl)-6-methyl-2-[(4-methylphenyl)amino]nicotinonitrile](/img/structure/B5536251.png)
